

A Comprehensive Toxicological Profile of 3-Chloroaniline

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Compound of Interest

Compound Name: 3-Chloroaniline

Cat. No.: B041212

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Abstract: **3-Chloroaniline** (3-CA) is a significant industrial chemical intermediate used in the synthesis of azo dyes, pigments, pharmaceuticals, and pesticides.^{[1][2][3]} Due to its widespread use and inherent toxicity, a thorough understanding of its toxicological profile is essential for risk assessment and the implementation of safety measures. This document provides a detailed technical overview of the physicochemical properties, toxicokinetics, mechanisms of toxicity, and key toxicological endpoints of **3-chloroaniline**, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

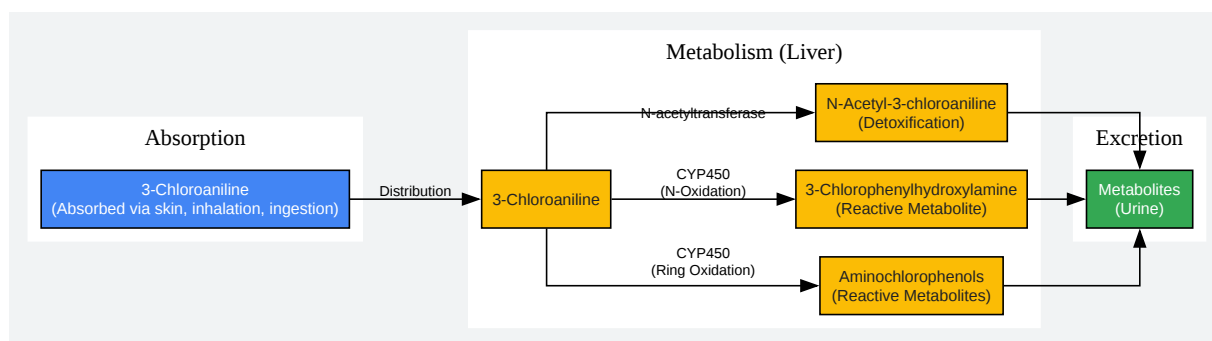
3-Chloroaniline is a halogenated aromatic amine that exists as a colorless to light amber or pale yellow liquid at room temperature.^{[1][2][4]} It possesses a characteristic sweet, amine-like odor and is known to darken upon exposure to air and light.^{[1][5]} It is sparingly soluble in water but miscible with most organic solvents, including ethanol, ether, and benzene.^{[1][2][4]}

Property	Value	Reference
CAS Number	108-42-9	[1][4]
Molecular Formula	C ₆ H ₆ ClN	[2][4]
Molecular Weight	127.57 g/mol	[6]
Appearance	Colorless to light amber/pale yellow liquid	[1][2][4]
Melting Point	-11 to -9 °C	[4]
Boiling Point	230-231 °C	[3]
95-96 °C at 11-15 mmHg	[4][7]	
Density	1.206 - 1.216 g/mL at 25 °C	[4][8]
Water Solubility	6.8 g/L at 20 °C	[2][4]
Vapor Pressure	1 mmHg at 63.5 °C	[4]
log K _{ow} (Octanol/Water Partition Coefficient)	1.88	[1][4]
pKa	3.46 - 3.52 at 25 °C	[1][4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

3-Chloroaniline is readily absorbed through inhalation, ingestion, and dermal contact.[1][6][8] Its moderate lipophilicity, indicated by the log K_{ow} of 1.88, facilitates absorption through the skin.[1]

The metabolism of chloroanilines primarily occurs through three main pathways: N-acetylation, N-oxidation, and phenyl ring oxidation (hydroxylation).[9] N-acetylation is generally considered a detoxification pathway, yielding chloroacetanilides with reduced toxicity.[9] Conversely, N-oxidation and ring hydroxylation are bioactivation pathways that can lead to the formation of reactive metabolites. The N-hydroxy metabolite, in particular, is considered a potent inducer of hemoglobin oxidation. Excretion of metabolites is expected to occur primarily via the urine.



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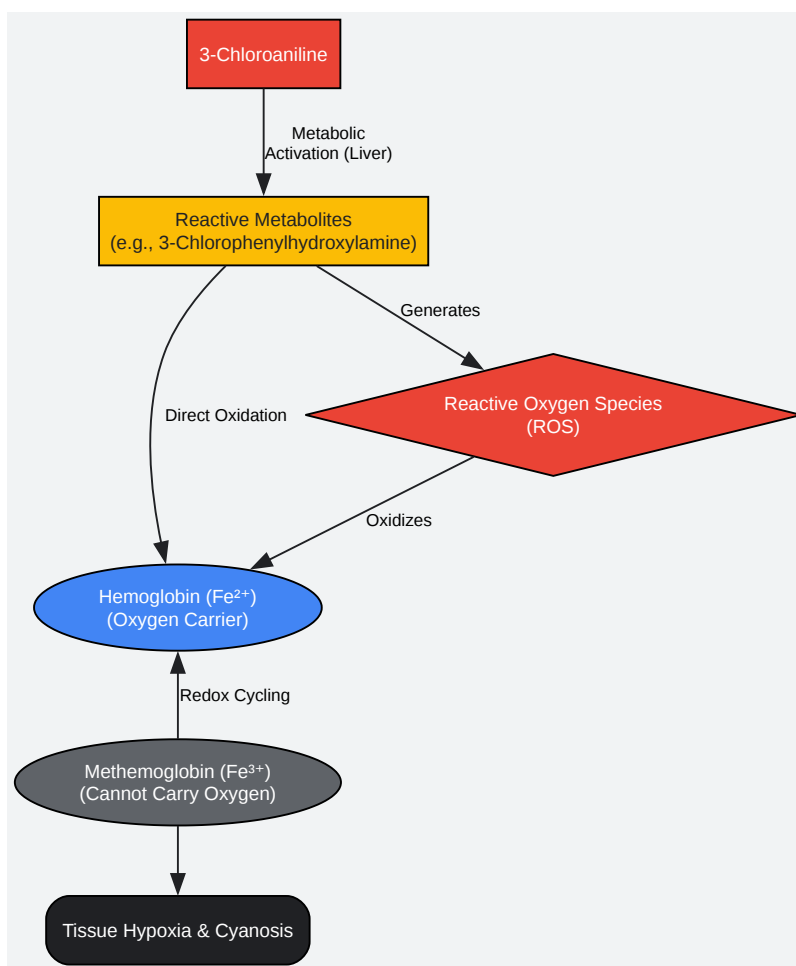
Figure 1: Simplified metabolic pathway of **3-Chloroaniline**.

Mechanism of Toxicity

The primary mechanism of **3-chloroaniline** toxicity is hematotoxicity, specifically the induction of methemoglobinemia.^{[10][11]} Oxidative stress and genotoxicity also contribute to its toxic profile.

Methemoglobin Formation

Methemoglobinemia is a condition where the iron in hemoglobin is oxidized from the ferrous state (Fe^{2+}) to the ferric state (Fe^{3+}).^{[12][13]} This change renders the hemoglobin unable to bind and transport oxygen, leading to cyanosis and tissue hypoxia.^{[1][13]} The biotransformation of **3-chloroaniline** to reactive metabolites, such as 3-chlorophenylhydroxylamine, is central to this process. These metabolites can directly oxidize hemoglobin or participate in a futile redox cycle, generating reactive oxygen species (ROS) that further propagate hemoglobin oxidation.

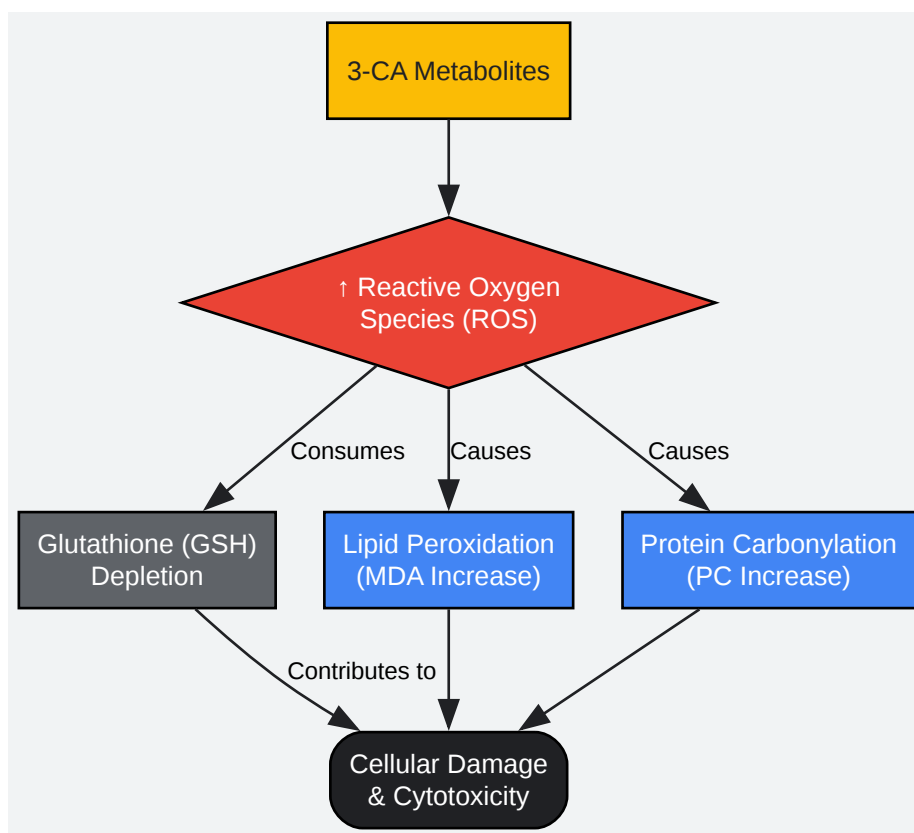


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Figure 2: Mechanism of **3-Chloroaniline**-induced methemoglobinemia.

Oxidative Stress

Beyond methemoglobin formation, **3-chloroaniline** and its metabolites can induce a broader state of oxidative stress.[9] This involves the depletion of cellular antioxidants, such as glutathione (GSH), and damage to vital biomacromolecules.[14] The overproduction of ROS can lead to lipid peroxidation, where cell membranes are damaged, and protein carbonylation, which impairs protein function.[14]



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Figure 3: Oxidative stress pathway induced by 3-CA metabolites.

Toxicological Endpoints

3-Chloroaniline is classified as toxic by ingestion, inhalation, and dermal contact.[6][7]

Repeated exposure may cause damage to organs, with the hematopoietic system being a primary target.[15][16][17]

Acute Toxicity

Acute exposure can lead to headache, nausea, cyanosis, and respiratory distress due to methemoglobinemia.[1] The effects may be delayed.[1]

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	256 mg/kg	[16]
LD ₅₀	Rat	Dermal	1000 - 2000 mg/kg	[16]
LC ₅₀	Rat	Inhalation	0.783 mg/L (4 h)	[16]

Sub-chronic and Chronic Toxicity

Studies comparing chloroaniline isomers have shown that the hematopoietic system is the primary target for toxicity in rats and mice.[17] Chronic exposure has been associated with liver and kidney damage.[1][8] Repeated exposure can lead to cumulative effects, including anemia secondary to persistent methemoglobinemia.[15][17]

Carcinogenicity

3-Chloroaniline is suspected of being a carcinogen due to its structural similarity to other carcinogenic aromatic amines.[1] However, its carcinogenic potential is less clearly defined than that of its isomer, p-chloroaniline, which is classified as "possibly carcinogenic to humans" (Group 2B) by IARC.[10] Some data sheets indicate that agencies have not formally listed **3-chloroaniline** as a carcinogen.[16]

Genotoxicity

Genotoxicity data for **3-chloroaniline** is mixed.[17] It has been reported to cause mutations in some test systems.[5][7] One study noted that **3-chloroaniline** gave positive results for mutagenicity by significantly depressing testicular DNA synthesis in mice.[18] However, a comparative study by the National Toxicology Program (NTP) concluded that while p-chloroaniline is clearly genotoxic, the results for m-chloroaniline (3-CA) are inconsistent and indicate weak or no genotoxic effects across various assays.[17]

Assay	System	Result	Reference
Testicular DNA Synthesis	Mice (in vivo)	Positive (Depressed synthesis)	[18]
Various Assays (e.g., Ames, Mouse Lymphoma)	In vitro / In vivo	Mixed / Inconsistent	[17]

Reproductive and Developmental Toxicity

There is limited specific data available on the reproductive and developmental toxicity of **3-chloroaniline**.^{[16][19]} Studies on the related compound 3,4-dichloroaniline have shown it to interfere with reproduction in aquatic vertebrates, causing reduced fecundity and alterations in gonadal tissue.^[20] However, direct extrapolation to **3-chloroaniline** requires caution.

Key Experimental Protocols

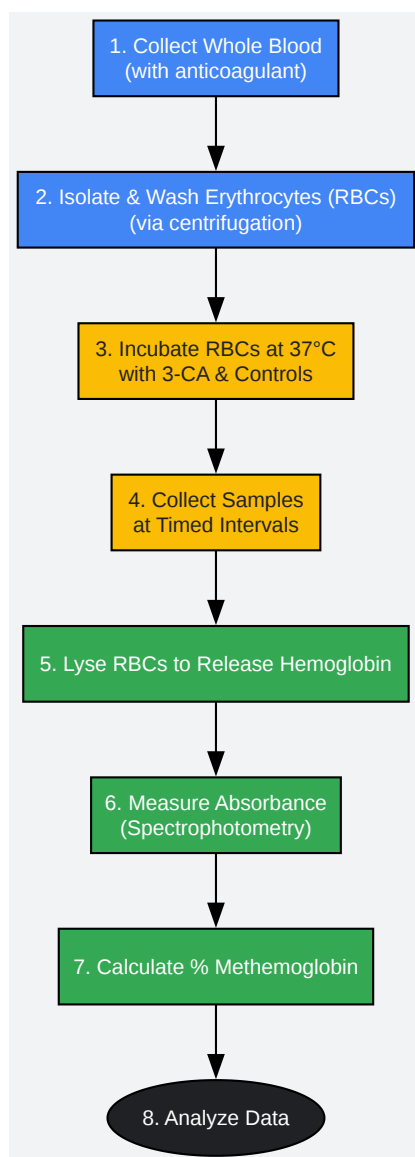
In Vitro Methemoglobin Formation Assay

This protocol is designed to assess the capacity of a test compound to induce methemoglobin formation in erythrocytes.

Methodology:

- **Erythrocyte Preparation:** Obtain fresh whole blood (e.g., from rats) in tubes containing an anticoagulant. Centrifuge to pellet the red blood cells (RBCs). Wash the RBCs multiple times with a buffered saline solution (e.g., PBS) to remove plasma and buffy coat. Resuspend the washed erythrocytes to a desired hematocrit.
- **Incubation:** Incubate the washed erythrocyte suspension at 37°C with various concentrations of **3-chloroaniline** (and/or its putative metabolites) and a vehicle control.
- **Sample Collection:** Collect aliquots at specified time points (e.g., 0, 30, 60 minutes).
- **Lysis and Measurement:** Lyse the RBCs to release hemoglobin. Measure the absorbance of the resulting hemolysate spectrophotometrically at specific wavelengths (e.g., 630 nm).

- **Quantification:** Calculate the percentage of methemoglobin based on the change in absorbance before and after the addition of a reducing agent like sodium dithionite, which converts methemoglobin back to hemoglobin.[11]
- **Data Analysis:** Compare the methemoglobin levels in the treated groups to the control group to determine the compound's oxidative potential.



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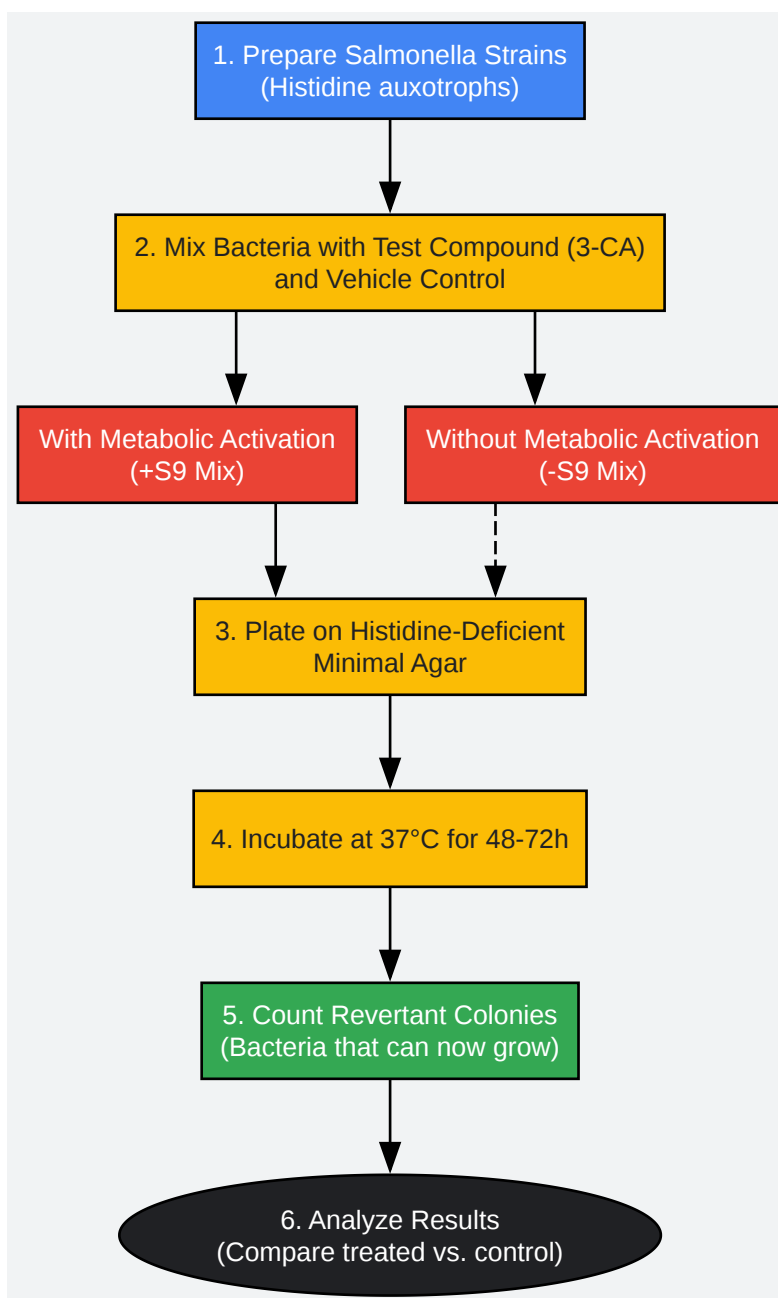
Figure 4: Experimental workflow for an in vitro methemoglobin assay.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Methodology:

- **Strain Selection:** Select appropriate tester strains of *S. typhimurium* (e.g., TA98, TA100) which have pre-existing mutations in the gene required to synthesize histidine.
- **Metabolic Activation (S9 Mix):** Prepare two sets of experiments: one with and one without an exogenous metabolic activation system (S9 fraction from rat liver homogenate). This determines if the parent compound or its metabolites are mutagenic.
- **Exposure:** Mix the bacterial culture, the test compound (at various concentrations), and either the S9 mix or a buffer. Pour this mixture onto a minimal glucose agar plate that lacks histidine.
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Colony Counting:** Only bacteria that undergo a reverse mutation (revertants) will be able to synthesize their own histidine and grow into visible colonies. Count the number of revertant colonies on each plate.
- **Data Analysis:** A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control.



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Figure 5: General experimental workflow for the Ames test.

Conclusion

3-Chloroaniline is a moderately toxic chemical with a well-defined primary mechanism of toxicity centered on methemoglobin-induced hematotoxicity. It is readily absorbed via multiple routes, and its toxicity is mediated by metabolic activation to reactive species that drive hemoglobin oxidation and induce broader oxidative stress. While its genotoxic and

carcinogenic potentials are less certain than those of its p-chloroaniline isomer, the available data warrant handling **3-chloroaniline** with stringent safety protocols. This guide summarizes the critical toxicological information to aid researchers and professionals in making informed decisions regarding its safe handling, use, and the development of potentially safer alternatives.

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